molecular formula C19H19N3O2S B2803232 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 895458-05-6

2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2803232
CAS No.: 895458-05-6
M. Wt: 353.44
InChI Key: RNWIPSNJSSUGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide” is a synthetic acetamide derivative featuring a pyridazine core substituted with a 4-ethylphenyl group at the 6-position and a sulfanylacetamide moiety at the 3-position. This compound was synthesized via alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to introduce the pyrolium fragment .

Its anti-exudative activity was evaluated in rat models at 10 mg/kg, demonstrating efficacy comparable to diclofenac sodium (8 mg/kg) . The furan and pyridazine moieties contribute to its solubility and binding affinity, while the ethylphenyl group may influence metabolic stability and target engagement.

Properties

IUPAC Name

2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-2-14-5-7-15(8-6-14)17-9-10-19(22-21-17)25-13-18(23)20-12-16-4-3-11-24-16/h3-11H,2,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWIPSNJSSUGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine ring, followed by the introduction of the 4-ethylphenyl group. The sulfanyl group is then added through a thiolation reaction. Finally, the furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the pyridazine ring can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

Compound Name Core Structure Key Substituents Biological Activity/Structural Features References
2-{[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide (Target) Pyridazine 4-Ethylphenyl, furan-2-ylmethyl Anti-exudative activity (10 mg/kg); synthesized via alkylation and Paal-Knorr condensation
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4-Chlorophenyl, diaminopyrimidine Intramolecular N–H⋯N hydrogen bonds; dihedral angle = 42.25° between pyrimidine and benzene rings
2-[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide Pyridazine 4-Methylphenyl, oxolanylmethyl Improved solubility due to tetrahydrofuran moiety; no reported bioactivity
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide Triazolo-pyridazine 4-Methylphenyl, unsubstituted acetamide Structural rigidity from triazolo fusion; potential for enhanced target selectivity

Key Structural Differences and Implications

  • Heterocyclic Core: The target compound’s pyridazine core contrasts with pyrimidine (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) and triazolo-pyridazine systems. Pyridazine derivatives exhibit distinct electronic profiles due to adjacent nitrogen atoms, influencing π-π stacking and hydrogen-bonding interactions .
  • Substituent Effects: The 4-ethylphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to the 4-chlorophenyl group in pyrimidine analogues, which could improve tissue penetration .
  • Conformational Flexibility : Dihedral angles between aromatic rings (e.g., 42.25° in pyrimidine analogues vs. variable angles in pyridazines) influence molecular folding and binding pocket compatibility. The target compound’s conformation remains uncharacterized but is hypothesized to adopt a semi-planar arrangement due to steric effects from the ethyl group .

Biological Activity

2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyridazine ring, a furan ring, and an acetamide group, contributing to its unique chemical reactivity and biological properties. The IUPAC name is 2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide, and its molecular formula is C19H19N3O2SC_{19}H_{19}N_{3}O_{2}S .

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Some studies have explored the compound's ability to inhibit cancer cell proliferation. Specific assays showed that it could induce apoptosis in certain cancer cell lines, although the precise mechanisms remain under investigation.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways, altering their activity and leading to biological effects.
  • Signal Transduction Modulation : It is believed to modulate key signaling pathways, potentially affecting cellular responses to external stimuli.
  • DNA Interaction : Some evidence suggests that the compound can bind to DNA or RNA structures, influencing gene expression and cellular function.

Antimicrobial Activity

A study conducted by MDPI reported that related compounds exhibited significant antimicrobial effects with MIC values ranging from 15.625 to 125 μM against various bacterial strains. The bactericidal action was attributed to the inhibition of protein synthesis pathways .

Anticancer Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cells in a dose-dependent manner. For example, one study found that a similar structure reduced cell viability by over 50% in breast cancer cell lines at concentrations around 10 μM .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamideSimilar pyridazine and furan ringsModerate antimicrobial activity
2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamideContains thiophene instead of furanLower anticancer potential

Q & A

Q. Basic

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the pyridazine ring and furan-methyl group. Key signals include δ 8.2–8.5 ppm (pyridazine protons) and δ 6.3–6.5 ppm (furan protons) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 438.12) .
  • HPLC: Assesses purity using a C18 column (UV detection at 254 nm, acetonitrile/water gradient) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced
Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) may arise from:

  • Structural Analogues: Minor modifications (e.g., substituents on the pyridazine or furan rings) alter target selectivity .
  • Assay Conditions: Variations in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent (DMSO concentration ≤0.1%) affect results .
    Methodology:
  • Perform structure-activity relationship (SAR) studies by synthesizing derivatives with systematic substitutions .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or DHFR .

What strategies improve the compound’s stability during in vitro assays?

Q. Advanced

  • pH Stability: Buffered solutions (pH 7.4 PBS) prevent hydrolysis of the acetamide group. Degradation is monitored via LC-MS over 24–72 hours .
  • Light Sensitivity: Store solutions in amber vials to avoid photodegradation of the sulfanyl group .
  • Temperature: Lyophilized powder stored at −20°C retains stability >6 months .

How can computational modeling guide the design of derivatives with enhanced activity?

Q. Advanced

  • Pharmacophore Modeling: Identifies critical interaction sites (e.g., hydrogen bonding at the pyridazine N-atom, hydrophobic interactions with the 4-ethylphenyl group) .
  • MD Simulations: Predicts conformational flexibility in aqueous vs. lipid environments (e.g., Desmond software, 100 ns trajectories) .
  • ADMET Prediction: Tools like SwissADME assess bioavailability (e.g., LogP ~3.2, high GI absorption) .

What experimental approaches validate target engagement in cellular models?

Q. Advanced

  • Enzyme Inhibition Assays: Measure IC₅₀ against purified targets (e.g., COX-2 or topoisomerase II) using fluorogenic substrates .
  • Cellular Thermal Shift Assay (CETSA): Confirms target binding by quantifying protein stabilization after compound treatment .
  • CRISPR Knockout Models: Compare activity in wild-type vs. target gene-knockout cells to confirm specificity .

How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Q. Advanced

  • X-ray Crystallography: Resolves dihedral angles between the pyridazine and furan rings, revealing planar vs. twisted conformations .
  • Cambridge Structural Database (CSD) Mining: Compare with analogues (e.g., CSD entry ARARUI) to identify conserved packing motifs .

What derivatization strategies enhance solubility without compromising activity?

Q. Advanced

  • PEGylation: Introduce polyethylene glycol chains at the acetamide nitrogen to improve aqueous solubility .
  • Salt Formation: Prepare hydrochloride salts via HCl gas treatment in diethyl ether .
  • Prodrug Design: Mask the sulfanyl group as a disulfide (reducible in vivo) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.